Benzo(e)pyrene-4-acetic acid
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Overview
Description
Benzo(e)pyrene-4-acetic acid is a derivative of benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH) PAHs are known for their complex ring structures and are often found in fossil fuels, wood smoke, and other organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyrene-4-acetic acid typically involves the oxidation of pyrene derivatives. One common method includes the Friedel-Crafts alkylation of hexahydro-γ-oxo-4-pyrenebutanoic acid, followed by decarboxylation and cyclization to yield benzo(e)pyrene . The reaction conditions often involve the use of catalysts such as ruthenium salts and oxidizing agents at elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in catalytic processes and organic synthesis techniques may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Benzo(e)pyrene-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation and acylation using aluminum chloride as a catalyst.
Major Products
The major products of these reactions include oxygenated derivatives, dihydro compounds, and various substituted benzo(e)pyrene derivatives .
Scientific Research Applications
Benzo(e)pyrene-4-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential role in drug development and as a model compound for studying carcinogenic PAHs.
Mechanism of Action
The mechanism of action of benzo(e)pyrene-4-acetic acid involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind covalently to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include cytochrome P450 enzymes, which facilitate the formation of these reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another PAH with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical properties.
Naphthopyrenes: PAHs with naphthalene units fused to the pyrene core
Uniqueness
Benzo(e)pyrene-4-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
113779-20-7 |
---|---|
Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-benzo[e]pyren-4-ylacetic acid |
InChI |
InChI=1S/C22H14O2/c23-20(24)12-14-11-13-5-3-9-18-16-6-1-2-7-17(16)19-10-4-8-15(14)22(19)21(13)18/h1-11H,12H2,(H,23,24) |
InChI Key |
CFSBBABQWJROBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C(=CC5=C4C2=CC=C5)CC(=O)O |
Origin of Product |
United States |
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